2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide is an organic compound that features a tetrazole ring substituted with a fluorophenyl group and a furan ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Furan Ring: The furan ring can be introduced by reacting the tetrazole intermediate with furan-2-carboxaldehyde in the presence of a base, such as potassium carbonate, under mild heating.
Formation of the Acetamide Moiety: The final step involves the reaction of the furan-tetrazole intermediate with chloroacetamide in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s tetrazole and furan rings make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of tetrazole-containing compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide
- 2-[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide
- 2-[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide
Uniqueness
The presence of the fluorine atom in 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its binding affinity and specificity for certain biological targets. Additionally, the fluorine atom can improve the compound’s metabolic stability, making it a more attractive candidate for pharmaceutical development.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-12-6-2-1-5-11(12)14-17-19-20(18-14)9-13(21)16-8-10-4-3-7-22-10/h1-7H,8-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMFHWZQUPLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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